- Highly active catalysts of bisphosphine oxides for asymmetric Heck reaction, Chemical Communications (Cambridge, 2013, 49(82), 9425-9427
Cas no 94940-35-9 (Phosphine oxide, bis(4-fluorophenyl)-)
94940-35-9 structure
Product Name:Phosphine oxide, bis(4-fluorophenyl)-
CAS 번호:94940-35-9
MF:C12H9F2OP
메가와트:238.169831037521
CID:752046
PubChem ID:13332985
Update Time:2025-10-28
Phosphine oxide, bis(4-fluorophenyl)- 화학적 및 물리적 성질
이름 및 식별자
-
- Phosphine oxide, bis(4-fluorophenyl)-
- bis(4-fluorophenyl)-oxophosphanium
- Bis(4-fluorophenyl)phosphine oxide (ACI)
- Bis(p-fluorophenyl)phosphine oxide
- bis(4-fluorophenyl)-Phosphine oxide
- E81179
- Bis(4-fluorophenyl)(oxo)phosphanium
- 1-fluoro-4-(4-fluorophenylphosphoroso)benzene
- bis(4-fluorophenyl)phosphine oxide
- 94940-35-9
- BIS(4-FLUOROPHENYL)(OXO)-??-PHOSPHANYLIUM
- CS-0098794
- SCHEMBL1305285
- bis(4-fluorophenyl)phosphineoxide
- 1-fluoro-4-[(4-fluorophenyl)phosphoroso]benzene
- WMQXKXZCFOGSFU-UHFFFAOYSA-N
- DTXSID10537195
-
- 인치: 1S/C12H9F2OP/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8,16H
- InChIKey: WMQXKXZCFOGSFU-UHFFFAOYSA-N
- 미소: O=P(C1C=CC(F)=CC=1)C1C=CC(F)=CC=1
계산된 속성
- 정밀분자량: 237.02808320g/mol
- 동위원소 질량: 237.02808320g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 3
- 중원자 수량: 16
- 회전 가능한 화학 키 수량: 2
- 복잡도: 219
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2.7
- 토폴로지 분자 극성 표면적: 17.1Ų
Phosphine oxide, bis(4-fluorophenyl)- 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1266628-250mg |
Phosphine oxide, bis(4-fluorophenyl)- |
94940-35-9 | 97% | 250mg |
$85 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1266628-1g |
Phosphine oxide, bis(4-fluorophenyl)- |
94940-35-9 | 97% | 1g |
$125 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1266628-5g |
Phosphine oxide, bis(4-fluorophenyl)- |
94940-35-9 | 97% | 5g |
$335 | 2024-06-07 | |
| Ambeed | A1220057-100mg |
Bis(4-fluorophenyl)phosphine oxide |
94940-35-9 | 95% GC | 100mg |
$22.0 | 2025-04-14 | |
| Ambeed | A1220057-250mg |
Bis(4-fluorophenyl)phosphine oxide |
94940-35-9 | 95% GC | 250mg |
$43.0 | 2025-04-14 | |
| Ambeed | A1220057-1g |
Bis(4-fluorophenyl)phosphine oxide |
94940-35-9 | 95% GC | 1g |
$80.0 | 2025-04-14 | |
| Ambeed | A1220057-5g |
Bis(4-fluorophenyl)phosphine oxide |
94940-35-9 | 95% GC | 5g |
$399.0 | 2025-04-14 | |
| 1PlusChem | 1P005UIX-250mg |
Phosphine oxide, bis(4-fluorophenyl)- |
94940-35-9 | 95% GC | 250mg |
$31.00 | 2024-04-19 | |
| 1PlusChem | 1P005UIX-1g |
Phosphine oxide, bis(4-fluorophenyl)- |
94940-35-9 | 95% GC | 1g |
$59.00 | 2024-04-19 | |
| 1PlusChem | 1P005UIX-5g |
Phosphine oxide, bis(4-fluorophenyl)- |
94940-35-9 | 95% GC | 5g |
$292.00 | 2024-04-19 |
Phosphine oxide, bis(4-fluorophenyl)- 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Diisobutylaluminum hydride , Magnesium , Lithium chloride Solvents: Tetrahydrofuran , Hexane ; 10 min, rt
1.2 2 h, rt; rt → -10 °C
1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; -10 °C; -10 °C → rt; 18 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 2 h, rt; rt → -10 °C
1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; -10 °C; -10 °C → rt; 18 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
참조
합성 방법 2
반응 조건
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: tert-Butyl methyl ether , Water ; 5 min, rt
1.2 Reagents: Ammonium chloride Solvents: tert-Butyl methyl ether , Water ; 5 min, rt
참조
- Practical Synthesis of Phosphinic Amides/Phosphoramidates through Catalytic Oxidative Coupling of Amines and P(O)-H Compounds, Chemistry - A European Journal, 2020, 26(4), 881-887
합성 방법 3
반응 조건
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 30 min, rt
1.2 Solvents: Tetrahydrofuran ; 1.5 h, 25 °C; 40 min, 40 °C
1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 30 min, 0 °C; 15 h, rt
1.4 Reagents: Potassium carbonate Solvents: Water ; 0 °C; 30 min, rt
1.2 Solvents: Tetrahydrofuran ; 1.5 h, 25 °C; 40 min, 40 °C
1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 30 min, 0 °C; 15 h, rt
1.4 Reagents: Potassium carbonate Solvents: Water ; 0 °C; 30 min, rt
참조
- Development of Effective Bidentate Diphosphine Ligands of Ruthenium Catalysts toward Practical Hydrogenation of Carboxylic Acids, Bulletin of the Chemical Society of Japan, 2021, 94(5), 1510-1524
합성 방법 4
반응 조건
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 15 min, cooled; 4 h, rt; cooled
1.2 Reagents: Diethyl phosphite ; cooled; 15 min, cooled; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 5 min, 0 °C
1.4 Solvents: tert-Butyl methyl ether ; 5 min, 0 °C
1.2 Reagents: Diethyl phosphite ; cooled; 15 min, cooled; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 5 min, 0 °C
1.4 Solvents: tert-Butyl methyl ether ; 5 min, 0 °C
참조
- Facile, Catalytic Dehydrocoupling of Phosphines Using β-Diketiminate Iron(II) Complexes, Chemistry - A European Journal, 2015, 21(45), 15960-15963
합성 방법 5
반응 조건
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 15 min, 0 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
참조
- Visible-Light-Induced Cascade Phosphinoylation/Cyclization of Phenacylmalononitriles with Secondary H-phosphine Oxides, Advanced Synthesis & Catalysis, 2022, 364(24), 4392-4401
합성 방법 6
반응 조건
1.1 Reagents: Diethyl phosphite ; 0 °C; 30 min, 0 °C; 2 - 12 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
참조
- Copper-Catalyzed Cross-Coupling of Alkyl and Phosphorus Radicals for C(sp3)-P Bond Formation, Organic Letters, 2022, 24(32), 6083-6087
합성 방법 7
반응 조건
1.1 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
참조
- One-pot synthesis of phosphorylnaphth[2,1-d]oxazoles and products as P,N-ligands in C-N and C-C formation, Organic & Biomolecular Chemistry, 2022, 20(20), 4110-4114
합성 방법 8
반응 조건
1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; rt; 2 h, rt → 45 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 45 °C; 30 min, 45 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 0 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 45 °C; 30 min, 45 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 0 °C
참조
- Synthesis of triarylphosphines from arylammonium salts via one-pot transition-metal-free C-P coupling, Organic & Biomolecular Chemistry, 2022, 20(19), 3897-3901
합성 방법 9
반응 조건
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 1 h, reflux
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 2 - 3 h, reflux
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 2 - 3 h, reflux
참조
- Asymmetric Construction of Tertiary/Secondary Carbon-Phosphorus Bonds via Bifunctional Phosphonium Salt Catalyzed 1,6-Addition, ACS Catalysis, 2021, 11(22), 14168-14180
합성 방법 10
반응 조건
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 2 h, reflux; 20 min, 0 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 1.5 h, rt; 30 min, rt → reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 1.5 h, rt; 30 min, rt → reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
- Preparation of O-Protected Cyanohydrins by Aerobic Oxidation of α-Substituted Malononitriles in the Presence of Diarylphosphine Oxides, Organic Letters, 2019, 21(8), 2597-2601
합성 방법 11
반응 조건
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 5 h, rt
1.2 rt
1.2 rt
참조
- Synthesis of (Deoxy)difluoromethylated Phosphines by Reaction of R2P(O)H with TMSCF3 and Their Application in Cu(I) Clusters in Sonogashira Coupling, Journal of Organic Chemistry, 2022, 87(12), 7720-7733
합성 방법 12
반응 조건
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 15 min, 0 °C; 15 min, 0 °C; 120 min, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C
참조
- A Superior Method for the Reduction of Secondary Phosphine Oxides, Organic Letters, 2005, 7(19), 4277-4280
합성 방법 13
반응 조건
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 2 h, reflux
1.2 Reagents: Triethyl phosphate ; 18 h, 0 °C → rt
1.2 Reagents: Triethyl phosphate ; 18 h, 0 °C → rt
참조
- Highly Enantioselective Synthesis of Phosphorus-Containing ε-Benzosultams by Bifunctional Phosphonium Salt-Promoted Hydrophosphonylation, Chemistry - A European Journal, 2021, 27(44), 11285-11290
합성 방법 14
반응 조건
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 15 min, 0 °C; 30 min, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; 5 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; 5 min, 0 °C
참조
- Room temperature alkynylation of H-phosphi(na)tes and secondary phosphine oxides with ethynylbenziodoxolone (EBX) reagents, Chemical Communications (Cambridge, 2014, 50(85), 12923-12926
합성 방법 15
반응 조건
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 30 min, 0 °C; overnight, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; 0 °C
참조
- Asymmetric covalent triazine framework for enhanced visible-light photoredox catalysis via energy transfer cascade, Angewandte Chemie, 2018, 57(27), 8316-8320
합성 방법 16
반응 조건
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Reagents: Diethyl phosphite ; 0 °C; 30 min, 0 °C; 0 °C → rt; 16 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Diethyl phosphite ; 0 °C; 30 min, 0 °C; 0 °C → rt; 16 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
참조
- A Novel, Bipolar Polymeric Host for Highly Efficient Blue Electrophosphorescence: a Non-Conjugated Poly(aryl ether) Containing Triphenylphosphine Oxide Units in the Electron-Transporting Main Chain and Carbazole Units in Hole-Transporting Side Chains, Advanced Materials (Weinheim, 2011, 23(31), 3570-3574
합성 방법 17
반응 조건
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 2 - 3 h, reflux
1.2 Reagents: Diethyl phosphite , Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt; rt; 1 h, reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Diethyl phosphite , Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt; rt; 1 h, reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
참조
- Asymmetric Hydrogenation of Cationic Intermediates for the Synthesis of Chiral N,O-Acetals, Chemistry - A European Journal, 2020, 26(50), 11470-11477
합성 방법 18
반응 조건
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 20 min, 40 °C; 40 °C → 0 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 10 min, 0 °C; 4 h, 45 °C
1.3 Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 30 min, rt
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 10 min, 0 °C; 4 h, 45 °C
1.3 Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 30 min, rt
참조
- Synthesis of new BINAP-based aminophosphines and their 31P-NMR spectroscopy, Molecules, 2013, 18, 2788-2802
합성 방법 19
반응 조건
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 1 h, 22 °C → reflux; reflux → 22 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 1 h, 22 °C → reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 1 h, 22 °C → reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
참조
- Rapid Generation of P(V)-F Bonds Through the Use of Sulfone Iminium Fluoride Reagents, Organic Letters, 2023, 25(11), 1834-1838
합성 방법 20
반응 조건
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 30 min, reflux; reflux → 0 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
참조
- Electro-Triggered Cascade Cyclization to Access Phosphinyl-Substituted N-Containing Heterocycles, Journal of Organic Chemistry, 2023, 88(4), 2069-2078
합성 방법 21
반응 조건
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
참조
- Nickel-Catalyzed Asymmetric Hydrogenation of α-Substituted Vinylphosphonates and Diarylvinylphosphine Oxides, Angewandte Chemie, 2023, 62(6),
합성 방법 22
반응 조건
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 15 min, 0 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
참조
- Cobaloxime Photocatalysis for the Synthesis of Phosphorylated Heteroaromatics, Angewandte Chemie, 2022, 61(40),
합성 방법 23
반응 조건
1.1 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ; 0 °C; 3 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
참조
- Gold-catalyzed redox cycloisomerization/nucleophilic addition/reduction: direct access to 2-phosphoryl indolin-3-ones, Chemical Communications (Cambridge, 2022, 58(61), 8568-8571
합성 방법 24
반응 조건
1.1 Reagents: Magnesium Catalysts: Dibromomethane Solvents: Tetrahydrofuran ; rt; 1 h, reflux; reflux → 0 °C
1.2 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ; 0 °C; 1 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ; 0 °C; 1 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
참조
- Microwave-Assisted Ruthenium- and Rhodium-Catalyzed Couplings of α-Amino Acid Ester-Derived Phosphinamides with Alkynes, Chemistry - An Asian Journal, 2022, 17(2),
합성 방법 25
반응 조건
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 16 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
참조
- Enantioselective Cobalt-Catalyzed Reductive Cross-Coupling for the Synthesis of Axially Chiral Phosphine-Olefin Ligands, ACS Catalysis, 2021, 11(22), 14008-14015
Phosphine oxide, bis(4-fluorophenyl)- Raw materials
Phosphine oxide, bis(4-fluorophenyl)- Preparation Products
Phosphine oxide, bis(4-fluorophenyl)- 관련 문헌
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
94940-35-9 (Phosphine oxide, bis(4-fluorophenyl)-) 관련 제품
- 84350-76-5(PHOSPHINE OXIDE, TRIS(2-FLUOROPHENYL)-)
- 474049-41-7(PHOSPHINE OXIDE, TRIS(3,4-DIFLUOROPHENYL)-)
- 474049-42-8(Phosphine oxide, tris(3,4,5-trifluorophenyl)-)
- 54300-32-2(Bis(4-fluorophenyl)phenylphosphine oxide)
- 18437-79-1(Phosphine oxide,tris(4-fluorophenyl)-)
- 206448-52-4(Phosphine oxide, tris(3,5-difluorophenyl)-)
- 18437-73-5(Phosphine oxide, (4-fluorophenyl)diphenyl-)
- 54300-35-5(Phosphine oxide, (3-fluorophenyl)diphenyl-)
- 84350-74-3(Phosphine oxide, (2-fluorophenyl)diphenyl-)
- 874907-57-0(Phosphine oxide, (4-fluoro-2-naphthalenyl)diphenyl-)
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